molecular formula C13H11FO2 B6373116 2-Fluoro-4-(2-methoxyphenyl)phenol CAS No. 1261895-42-4

2-Fluoro-4-(2-methoxyphenyl)phenol

Cat. No.: B6373116
CAS No.: 1261895-42-4
M. Wt: 218.22 g/mol
InChI Key: CEZYMZJAJNJBNZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methoxyphenyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of a benzene ring, a fluorine atom at the ortho position, and a 2-methoxyphenyl substituent at the adjacent para position.

Properties

IUPAC Name

2-fluoro-4-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZYMZJAJNJBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684149
Record name 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-42-4
Record name [1,1′-Biphenyl]-4-ol, 3-fluoro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Another method involves the direct fluorination of 4-(2-methoxyphenyl)phenol using a fluorinating agent such as Selectfluor. This reaction is typically carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of 2-Fluoro-4-(2-methoxyphenyl)phenol may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
2-Fluoro-4-(2-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.23 g/mol -OH (para), -F (ortho), 2-methoxyphenyl (para) Hypothesized antioxidant activity, potential use in drug design -
2-Fluoro-4-(4-methylphenyl)phenol C₁₃H₁₁FO 202.22 g/mol -OH (para), -F (ortho), 4-methylphenyl (para) Lower polarity due to methyl vs. methoxy group; used in crystallography studies
2-Methoxy-4-(2-methylphenyl)phenol C₁₄H₁₄O₂ 214.26 g/mol -OH (para), -OCH₃ (para), 2-methylphenyl (ortho) Higher steric bulk; explored in fragrance safety assessments
2-Fluoro-4-methoxyphenol C₇H₇FO₂ 142.13 g/mol -OH (para), -F (ortho), -OCH₃ (para) Simpler structure; used as a precursor in agrochemicals
4-Fluoro-2-(4-methoxybenzyl)phenol C₁₄H₁₃FO₂ 232.25 g/mol -OH (para), -F (ortho), 4-methoxybenzyl (ortho) Enhanced lipophilicity; applications in organic electronics

Key Differences:

Substituent Effects: Electron-Donating Groups: The 2-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to methyl (in 2-Fluoro-4-(4-methylphenyl)phenol) or benzyl groups (in 4-Fluoro-2-(4-methoxybenzyl)phenol). This increases resonance stabilization and may enhance antioxidant activity .

Physicochemical Properties :

  • Polarity : The methoxy group increases polarity compared to methyl-substituted analogs, improving solubility in polar solvents .
  • Hydrogen Bonding : The fluorine atom strengthens hydrogen-bonding interactions, which could improve binding affinity in biological systems .

Piperazine derivatives with methoxyphenyl groups (e.g., HBK14–HBK19) show central nervous system activity, highlighting the therapeutic relevance of such substituents .

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